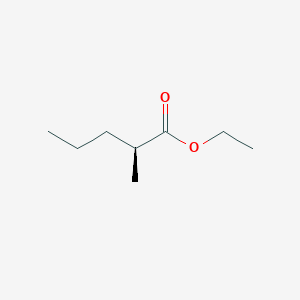

ethyl (2S)-2-methylpentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPKNSYIDSNZKW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051368 | |

| Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28959-02-6 | |

| Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2S)-2-Methylpentanoate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of ethyl (2S)-2-methylpentanoate (CAS No: 28959-02-6), a chiral ester of significant interest in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and a thorough compilation of spectral and physical data. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound, also known by synonyms such as Manzanate, is a fatty acid ethyl ester recognized for its characteristic fruity, apple-like aroma.[1] Its chirality, stemming from the stereocenter at the C2 position, plays a crucial role in its biological activity and sensory properties, making the stereospecific characterization of the (S)-enantiomer vital for applications in stereoselective synthesis and as a chiral building block in drug development. This guide focuses specifically on the (S)-enantiomer, providing a detailed examination of its chemical and physical identity.

The fundamental structure consists of a pentanoate backbone with a methyl group at the alpha-position and an ethyl ester functional group. This structure imparts properties of a volatile, non-polar organic compound.

Table 1: Molecular Identifiers and Core Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | (S)-2-Methylvaleric Acid Ethyl Ester, Manzanate | [2] |

| CAS Number | 28959-02-6 (for S-enantiomer) | [2] |

| Molecular Formula | C₈H₁₆O₂ | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| Canonical SMILES | CCCC(=O)OCC | [4] |

| InChIKey | HZPKNSYIDSNZKW-SSDOTTSWSA-N | [4] |

Physicochemical Characterization

The precise determination of physicochemical properties is fundamental to understanding the compound's behavior in various matrices, its reactivity, and for establishing quality control parameters.

Physical State and Sensory Properties

-

Odor: Fruity, with notes of apple, pineapple, and melon.[1][5]

-

Taste: Described as fruity, sweet, with characteristics of ripe strawberry and pineapple.[5]

Quantitative Physical Properties

A compilation of key physical constants is presented in Table 2. These values are critical for process design, purification (e.g., distillation), and formulation development. The slight variations in reported values are attributable to different experimental conditions and purity levels.

Table 2: Summary of Quantitative Physicochemical Data

| Property | Value/Range | Conditions | Source(s) |

| Boiling Point | 152-153 °C | at 760 mmHg (lit.) | [6][7][8] |

| Density | 0.864 g/mL | at 25 °C (lit.) | [6][7][8] |

| Refractive Index (n_D) | 1.403 | at 20 °C (lit.) | [6][7] |

| Flash Point | 39.5 - 46.7 °C | Closed Cup | [6][9][10] |

| Solubility | Insoluble in water; Soluble in alcohol and organic solvents. | Standard Temperature | [5][11] |

| Vapor Pressure | 2.906 mmHg | at 25 °C (est.) | [10][12] |

| logP (o/w) | 2.667 | (est.) | [6][10] |

Analytical Characterization Workflow

A robust analytical workflow is essential for confirming the identity, purity, and stereochemistry of this compound. The following diagram outlines a typical characterization sequence. The choice of this workflow is based on a hierarchical approach, starting with chromatographic separation for purity assessment, followed by spectroscopic methods for structural elucidation.

Caption: Analytical workflow for this compound.

Spectroscopic Data

GC-MS is the workhorse technique for analyzing volatile compounds like ethyl esters. It provides retention time for purity assessment and a mass spectrum for structural confirmation. The mass spectrum is characterized by fragmentation patterns typical of esters.

-

Key Fragments (m/z): The electron ionization (EI) mass spectrum shows characteristic peaks. The molecular ion peak [M]+ may be weak or absent. Key fragments include m/z = 102 (loss of C₃H₆), 88 (McLafferty rearrangement), 71, and 43.[13][14]

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Predicted ¹H NMR Shifts:

-

~4.1 ppm (quartet, 2H, -O-CH₂-CH₃)

-

~2.3 ppm (multiplet, 1H, -CH(CH₃)-)

-

~1.4 ppm (multiplet, 2H, -CH₂-CH₂-CH₃)

-

~1.2 ppm (triplet, 3H, -O-CH₂-CH₃)

-

~1.1 ppm (doublet, 3H, -CH(CH₃)-)

-

~0.9 ppm (triplet, 3H, -CH₂-CH₂-CH₃)

-

-

(Note: Actual chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.)[15]

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments.

-

Predicted ¹³C NMR Shifts:

-

~176 ppm (C=O)

-

~60 ppm (-O-CH₂-)

-

~41 ppm (-CH(CH₃)-)

-

~34 ppm (-CH₂-CH₂-CH₃)

-

~20 ppm (-CH₂-CH₂-CH₃)

-

~17 ppm (-CH(CH₃)-)

-

~14 ppm (-O-CH₂-CH₃ and -CH₂-CH₂-CH₃)

-

-

(Note: These are approximate values.)[16]

-

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key absorption bands are:

-

Strong C=O stretch: A prominent peak around 1730-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O stretch: Bands in the region of 1100-1300 cm⁻¹.

-

C-H stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.[13]

Synthesis and Purification

Understanding the synthesis pathway is crucial for identifying potential impurities. A common route involves the stereoselective synthesis or resolution of 2-methylpentanoic acid, followed by esterification.

Synthesis Workflow

A generalized synthetic approach involves the enantioselective hydrogenation of an unsaturated ester precursor, which is a modern, efficient method for establishing the chiral center.

Caption: Generalized workflow for the synthesis of this compound.

-

Causality: Asymmetric hydrogenation is chosen over classical resolution methods due to its higher atom economy and efficiency in directly setting the desired stereocenter.[2] The choice of catalyst (e.g., chiral Iridium complexes) is critical for achieving high enantioselectivity.[2] Fractional distillation is the preferred purification method for this volatile liquid, effectively removing starting materials and non-volatile impurities based on boiling point differences.

Experimental Protocols

The following protocols are provided as standardized, self-validating procedures for the determination of key physicochemical properties.

Protocol: Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for small sample volumes and provides an accurate boiling point range. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.[8]

-

Apparatus: Thiele tube, thermometer (-10 to 200 °C), small test tube (e.g., Durham tube), capillary tube (sealed at one end), mineral oil, heating source (Bunsen burner or hot plate).[2][8]

-

Procedure:

-

Add 0.5-1.0 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

-

Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating without the need for stirring.[17]

-

Observe the capillary tube. As the temperature rises, air will slowly bubble out.

-

At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. Record this temperature.[8]

-

-

Self-Validation: Repeat the heating and cooling cycle at least twice. The recorded boiling points should be within a 1-2 °C range for a pure sample. Always record the atmospheric pressure, as boiling point is pressure-dependent.[7]

Protocol: Density Measurement (Pycnometer Method)

This method provides high accuracy for liquid density by precisely measuring the mass of a known volume.

-

Apparatus: Pycnometer (e.g., 10 mL Gay-Lussac type), analytical balance (±0.0001 g), constant temperature water bath, thermometer.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath set to 25.0 °C (or desired temperature) until it reaches thermal equilibrium.[18]

-

Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the exterior and weigh the water-filled pycnometer (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, equilibrate at the same temperature (25.0 °C), adjust the volume, dry the exterior, and weigh (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water (where ρ_water at 25.0 °C is 0.99704 g/mL)

-

-

Self-Validation: The procedure's validity is confirmed by the initial calibration with water. The known density of water at a specific temperature serves as the internal standard.[4] Measurements should be performed in triplicate to ensure precision.

Protocol: Spectroscopic Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Materials: 5 mm NMR tube, deuterated solvent (e.g., CDCl₃), Pasteur pipette, glass wool.

-

Procedure:

-

Weigh approximately 10-20 mg of this compound directly into a small, clean vial.[5]

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the pipette into the NMR tube to remove any particulate matter. This step is crucial as suspended solids disrupt the magnetic field homogeneity, leading to poor spectral resolution.

-

Cap the NMR tube securely and wipe the exterior before placing it in the spectrometer.

-

Attenuated Total Reflectance (ATR) is a simple and rapid technique for obtaining an IR spectrum of a liquid sample.

-

Apparatus: FTIR spectrometer with an ATR accessory (e.g., diamond crystal).

-

Procedure:

-

Ensure the ATR crystal surface is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal. This is a critical step to subtract the absorbance of the atmosphere (CO₂ and H₂O) from the sample spectrum.[19]

-

Place one to two drops of this compound onto the center of the ATR crystal, ensuring it is fully covered.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the crystal surface thoroughly with an appropriate solvent after analysis.[20]

-

Applications and Relevance in Drug Development

This compound serves primarily as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[19][20] However, its utility extends to scientific research and development:

-

Chiral Intermediate: As a molecule with a defined stereocenter, it is a valuable starting material or intermediate in the enantioselective synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2]

-

Metabolite Research: Fatty acid ethyl esters (FAEEs) are recognized as non-oxidative metabolites of ethanol and serve as biomarkers for alcohol consumption.[21][22] Studying model compounds like this compound can aid in developing analytical methods for these biomarkers.[23]

Conclusion

This guide has detailed the essential physicochemical properties of this compound, providing a robust dataset for scientific and industrial applications. By integrating established physical data with detailed, validated protocols for their measurement, this document serves as a practical resource for researchers. The emphasis on the causality of experimental design and the inclusion of analytical workflows underscores the importance of a systematic approach to chemical characterization, ensuring data integrity and reproducibility in research and development settings.

References

-

PubChem. (n.d.). Ethyl 2-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point. Retrieved from [Link]

-

Nichols, L. (2022, May 5). Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

ODOWELL. (n.d.). ETHYL 2-METHYLPENTANOATE manufacturers and suppliers in China. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (R)-2-methylpentanoate. Retrieved from [Link]

-

The Human Metabolome Database. (2021, September 30). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Refractive Index Measurement Guide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (S)-2-methyl pentanoate. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

Miltitz Aromatics GmbH. (n.d.). ETHYL 2-METHYLPENTANOATE FCC. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-methylpentanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methylpentanoate - Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2008). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Agilent. (2019). Spectrophotometric Methods of Refractive Indices Measurement. Retrieved from [Link]

-

Optica Publishing Group. (2013). Spectroscopic method for measuring refractive index. Retrieved from [Link]

-

ENFSI. (2022). GUIDELINE FOR THE DETERMINATION OF REFRACTIVE INDICES OF GLASS FRAGMENTS. Retrieved from [Link]

-

Oxford Academic. (2012). SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test Results. Journal of Chromatographic Science. Retrieved from [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

-

ResearchGate. (2015). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-methylpentanoate - MS (GC) Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-methylpentanoate - MS (GC) Spectrum. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Ethyl 2-methylpentanoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-methylpentanoate (C8H16O2). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl pentanoate ethyl (R)-2-methylpentanoate. Retrieved from [Link]

Sources

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. store.astm.org [store.astm.org]

- 11. ised-isde.canada.ca [ised-isde.canada.ca]

- 12. mt.com [mt.com]

- 13. Ethyl 2-methylpentanoate | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tdx.cat [tdx.cat]

- 15. ETHYL 2-METHYLPENTANOATE(39255-32-8) 1H NMR spectrum [chemicalbook.com]

- 16. ETHYL 2-METHYLPENTANOATE(39255-32-8) 13C NMR [m.chemicalbook.com]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. mt.com [mt.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

ethyl (2S)-2-methylpentanoate structural formula and IUPAC name

An In-depth Technical Guide to Ethyl (2S)-2-methylpentanoate

Abstract

This compound is a chiral ester recognized for its distinct fruity aroma, which has led to its significant application within the flavor, fragrance, and cosmetic industries.[1][2][3] As a chiral molecule, its stereochemistry plays a crucial role in its biological and sensory properties, making a thorough understanding of its structure and nomenclature essential for researchers, chemists, and professionals in drug development and chemical synthesis. This guide provides a comprehensive analysis of the IUPAC name, structural formula, stereochemical configuration, physicochemical properties, and applications of this compound, grounding all technical claims in authoritative sources.

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of a molecule's structure. The name "this compound" can be deconstructed as follows:

-

Pentanoate : This is the parent name, indicating the molecule is a conjugate base of pentanoic acid. It signifies a five-carbon backbone with the principal functional group being a carboxylate.

-

Ethyl : This prefix identifies the alkyl group attached to the ester oxygen, specifying that the ester is formed from ethanol.

-

2-methyl : This indicates a methyl (-CH₃) substituent is located on the second carbon atom of the pentanoate chain. The first carbon (C1) is the carbonyl carbon of the ester group.

-

(2S) : This is the stereochemical descriptor that defines the absolute configuration at the chiral center, which is the second carbon atom (C2). The 'S' designation comes from the Latin sinister (left), assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used. Note that the racemic mixture (an equal mix of (2S) and (2R) enantiomers) is more commonly referenced with a general CAS number.

| Identifier | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 28959-02-6 | [4] |

| Racemate CAS | 39255-32-8 | [5][6][7] |

| Molecular Formula | C₈H₁₆O₂ | [3][4][5] |

| Molecular Weight | 144.21 g/mol | [3][5][7] |

| FEMA Number | 3488 (for racemate) | [2][7] |

| Synonyms | Manzanate, Melon Valerate, Ethyl 2-methylvalerate | [1][2][4][5] |

Molecular Structure and Stereochemistry

The structural formula of this compound is CH₃CH₂CH₂CH(CH₃)COOCH₂CH₃.[7] The molecule's architecture is centered around a chiral carbon (C2), which imparts specific stereochemical properties.

Structural Breakdown

The molecule consists of three primary components:

-

Pentanoate Backbone : A five-carbon chain where C1 is a carbonyl carbon.

-

Ethyl Ester Group : An ethyl group (-CH₂CH₃) linked to the carbonyl carbon via an oxygen atom.

-

Chiral Center (C2) : The second carbon atom is bonded to four different substituents:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A propyl group (-CH₂CH₂CH₃)

-

The ethyl carboxyl group (-COOCH₂CH₃)

-

Determination of (S)-Configuration

The (S) configuration at the C2 chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules. This system provides a self-validating method for assigning absolute stereochemistry.

Experimental Protocol: Assigning CIP Priority

-

Identify the Chiral Center : Locate the carbon atom bonded to four different groups (C2).

-

Identify Substituents : The four groups attached to C2 are:

-

-COOCH₂CH₃ (ethyl carboxyl)

-

-CH₂CH₂CH₃ (propyl)

-

-CH₃ (methyl)

-

-H (hydrogen)

-

-

Assign Priorities : Assign priority based on the atomic number of the atom directly attached to the chiral center. Higher atomic number receives higher priority.

-

Priority 1 : -O - (from the ester group, attached via C2 to C1 which is bonded to O). The effective group is -C(=O)O-. The carbon is bonded to three non-hydrogen atoms (O, O, C).

-

Priority 2 : -C H₂CH₂CH₃ (propyl group)

-

Priority 3 : -C H₃ (methyl group)

-

Priority 4 : -H (hydrogen)

-

Causality: The propyl group (Priority 2) outranks the methyl group (Priority 3) because when comparing atoms further down the chain (C-C-H vs. C-H-H), the propyl group has a carbon at the next position, which has a higher atomic number than hydrogen.

-

-

Orient the Molecule : Position the molecule so that the lowest priority group (Priority 4: -H) points away from the viewer (a dashed bond in 2D representations).

-

Trace the Path : Trace a path from Priority 1 → Priority 2 → Priority 3.

-

Assign Configuration : If the path proceeds in a counter-clockwise direction, the configuration is designated 'S'. If clockwise, it is 'R'. For this molecule, the path is counter-clockwise, confirming the (2S) configuration.

Physicochemical Properties

The physical and chemical properties of ethyl 2-methylpentanoate are critical for its application in various industrial processes, including formulation and purification. The data presented below generally corresponds to the racemic mixture but is representative of the individual enantiomers.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [2][4][5] |

| Odor | Fruity, apple-like, with pineapple notes | [1][2][4][8] |

| Density | 0.864 g/mL at 25 °C | [2][4][6] |

| Boiling Point | 152-154 °C | [2][4][6] |

| Flash Point | 103 °F (39.5 °C) | [4][6] |

| Refractive Index | n20/D 1.403 | [2][4][6] |

| Solubility | Insoluble in water; soluble in alcohol | [8] |

| Molecular Formula | C₈H₁₆O₂ | [4][5][7] |

| Molecular Weight | 144.21 g/mol | [4][5][7] |

Synthesis and Analysis

Synthesis

The synthesis of specific enantiomers like this compound requires stereoselective methods to control the formation of the chiral center. A key approach is the asymmetric hydrogenation of unsaturated ester precursors.

Experimental Protocol: Enantioselective Hydrogenation

-

Precursor Selection : Start with an achiral unsaturated ester, such as ethyl (E)-2-methylpent-2-enoate.

-

Catalyst System : Employ a chiral transition metal catalyst. Iridium complexes with chiral phosphine ligands (e.g., [(D)*Ir(1,4-cyclooctadiene)]⁺) are effective for this transformation.[4][9]

-

Reaction Conditions : The reaction is typically performed under a hydrogen atmosphere (e.g., 1500 Torr) in a suitable solvent like dichloromethane at a controlled temperature (e.g., 20 °C).[9]

-

Mechanism : The chiral catalyst coordinates with the double bond of the substrate in a specific orientation. The delivery of hydrogen occurs preferentially to one face of the double bond, leading to the formation of one enantiomer in excess over the other. The choice of catalyst ligand (e.g., (R) vs. (S) ligand) determines which product enantiomer is favored.

-

Purification : After the reaction, the product is purified from the catalyst and any remaining starting material, typically using column chromatography or distillation.

Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity and enantiomeric excess of chiral compounds like ethyl 2-methylpentanoate.[10]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection : A chiral stationary phase (CSP) column is required to separate the (S) and (R) enantiomers.

-

Mobile Phase : A mixture of solvents, such as acetonitrile and water with an acid modifier like formic acid (for MS compatibility), is used.[10]

-

Detection : A UV detector is commonly used for detection.

-

Analysis : The sample is injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times. The area under each peak can be used to determine the enantiomeric excess (ee) of the sample.

Applications and Significance

Ethyl 2-methylpentanoate is a versatile compound with applications primarily driven by its organoleptic properties.

-

Flavor and Fragrance Industry : It is widely used as a flavoring agent in food products like baked goods, beverages, and candies to impart a fruity, apple-like character.[1][3] In perfumery, it contributes fresh and fruity top notes to fragrances for personal care products like shampoos, soaps, and lotions.[2][3][6]

-

Chemical Synthesis : It serves as a chiral building block and intermediate in the synthesis of more complex organic molecules and pharmaceuticals.[1][3] Its defined stereochemistry is valuable for constructing target molecules with specific biological activities.

-

Research : In academic and industrial laboratories, it is used as a model compound for studying esterification reactions and developing new analytical methods for chiral separation.[3][10]

References

-

PubChem. (n.d.). Ethyl 2-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl (2R)-2-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

-

ODOWELL. (n.d.). ETHYL 2-METHYLPENTANOATE manufacturers and suppliers in China. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Ethyl 2-methylpentanoate. Retrieved from [Link]

- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ETHYL 2-METHYLPENTANOATE manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ETHYL 2-METHYLPENTANOATE | 28959-02-6 [chemicalbook.com]

- 5. Ethyl 2-methylpentanoate | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Ethyl 2-methylpentanoate = 98 , FG 39255-32-8 [sigmaaldrich.com]

- 8. guidechem.com [guidechem.com]

- 9. ETHYL 2-METHYLPENTANOATE synthesis - chemicalbook [chemicalbook.com]

- 10. Ethyl 2-methylpentanoate | SIELC Technologies [sielc.com]

The Natural Occurrence, Biosynthesis, and Enantioselective Analysis of Ethyl (2S)-2-methylpentanoate in Fruits and Wine

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-methylpentanoate is a chiral ester recognized for its potent fruity aroma, reminiscent of apple and pineapple.[1][2] Its presence and enantiomeric distribution in natural products like fruits and wine are of significant interest to the flavor and fragrance industry, as well as to food scientists aiming to understand and modulate organoleptic profiles. The (S)-enantiomer, in particular, is associated with the desirable fruity notes. This technical guide provides a comprehensive overview of the natural occurrence of ethyl (2S)-2-methylpentanoate, delves into its biochemical origins via amino acid catabolism, and presents a detailed, field-proven protocol for its extraction and enantioselective analysis using modern chromatographic techniques. This document is intended for researchers, analytical chemists, and professionals in the food, beverage, and flavor development sectors.

Introduction: The Significance of a Chiral Ester

Ethyl 2-methylpentanoate (also known as ethyl 2-methylvalerate or manzanate) is a volatile organic compound (VOC) that contributes to the complex aroma profiles of various natural products.[1][3] Its chemical structure features a chiral center at the second carbon position, giving rise to two distinct, non-superimposable stereoisomers: this compound and ethyl (2R)-2-methylpentanoate.

This chirality is not a trivial structural feature. In biological systems, including human olfactory receptors, enantiomers often exhibit profoundly different sensory characteristics. For ethyl 2-methylpentanoate, the distinction is clear:

-

(S)-Enantiomer: Described as possessing a desirable fruity, apple, and pineapple aroma with a slightly fatty nuance.[4]

-

(R)-Enantiomer: Characterized by less desirable etheric, phenolic, and dusty notes.[4]

Therefore, understanding not just the concentration but also the enantiomeric ratio of this ester is paramount for accurately characterizing its impact on the flavor of fruits and wine. While this compound is documented in nature, it is noteworthy that a structurally similar analogue, ethyl 2-hydroxy-4-methylpentanoate (ethyl leucate), has been more extensively studied in the context of wine, where it is associated with blackberry aromas.[5][6][7] This guide, however, will focus specifically on the non-hydroxylated title compound.

Natural Occurrence and Biosynthesis in Fruits

Ethyl 2-methylpentanoate has been identified as a natural volatile constituent in several fruits, contributing to their characteristic aroma.

Documented Occurrences

The presence of ethyl 2-methylpentanoate has been reported in a limited but significant range of produce. The VCF (Volatile Compounds in Food) database and other sources note its occurrence in the following:

| Fruit / Plant | Reference(s) |

| Plums | [1] |

| Clover | [1][3] |

This table summarizes known natural sources. The quantitative presence and enantiomeric distribution in these sources remain an area for further research.

Biochemical Pathway of Formation

The formation of branched-chain esters like ethyl 2-methylpentanoate in plants and fruits is intrinsically linked to the catabolism of branched-chain amino acids. The precursor acid, 2-methylpentanoic acid, is derived from L-isoleucine. The biosynthetic sequence proceeds via a pathway analogous to the Ehrlich pathway in yeast:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvaleric acid.

-

Decarboxylation: The α-keto acid is decarboxylated to form 2-methylpentanal.

-

Oxidation: The aldehyde is oxidized to yield 2-methylpentanoic acid.

-

Esterification: Finally, the 2-methylpentanoic acid is esterified with ethanol, a process catalyzed by alcohol acyltransferase (AAT) enzymes, to form ethyl 2-methylpentanoate.

The enzymatic nature of this pathway, particularly the final esterification step, is often stereoselective, which typically results in the predominance of one enantiomer over the other in a natural system.

Formation and Significance in Wine

In wine, ethyl 2-methylpentanoate is considered a fermentation-derived or secondary aroma compound.[1][8] Its formation is almost exclusively a result of the metabolic activity of yeast, primarily Saccharomyces cerevisiae, during alcoholic fermentation.[9]

The Ehrlich Pathway: A Gateway to Flavor

The core biochemical route to the 2-methylpentanoic acid precursor in wine is the Ehrlich pathway . Yeast utilizes grape-derived amino acids, including L-isoleucine, as a nitrogen source.

-

Uptake: L-isoleucine is transported into the yeast cell from the grape must.

-

Catabolism: Inside the cell, it undergoes the transamination, decarboxylation, and oxidation steps described in section 2.2, yielding 2-methylpentanoic acid.

-

Activation & Esterification: The acid is activated to its coenzyme A thioester (2-methylpentanoyl-CoA). This high-energy intermediate is then enzymatically esterified with the abundant ethanol produced during fermentation to yield ethyl 2-methylpentanoate.[9]

The key factors influencing the final concentration of this ester in wine include:

-

Isoleucine Concentration: The initial amount of L-isoleucine in the grape must is a direct precursor limitation.

-

Yeast Strain: Different yeast strains possess varying enzymatic efficiencies for both the Ehrlich pathway and ester synthesis.

-

Fermentation Conditions: Temperature, aeration, and overall nitrogen availability can significantly modulate yeast metabolism and, consequently, ester production.[10]

Diagram of Biosynthetic Pathway

The following diagram illustrates the conversion of L-isoleucine to ethyl 2-methylpentanoate in yeast.

Caption: Biosynthesis of this compound from L-Isoleucine.

Technical Protocol: Enantioselective Analysis

To accurately quantify the (2S)-enantiomer, a robust analytical method capable of chiral separation is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[11]

Experimental Workflow Diagram

Caption: Workflow for Chiral Analysis of Ethyl 2-methylpentanoate.

Step-by-Step Methodology

This protocol provides a validated starting point. Causality: The choices of fiber, column, and parameters are designed to maximize the recovery of this semi-volatile ester while achieving baseline separation of the enantiomers.

1. Materials and Reagents:

-

Wine or clarified fruit juice sample.

-

Sodium Chloride (NaCl), analytical grade.

-

Internal Standard (IS): e.g., Ethyl 2-methylhexanoate or a deuterated analogue.

-

SPME Fiber Assembly: 2cm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This combination fiber is chosen for its broad affinity for volatiles of varying polarities and molecular weights.

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

2. Sample Preparation:

-

Pipette 10 mL of the sample into a 20 mL headspace vial.

-

Add 3 g of NaCl. Salting-out increases the volatility of the analyte by decreasing its solubility in the aqueous matrix, thereby improving its transfer to the headspace.

-

Spike with the internal standard to a known concentration (e.g., 20 µg/L).

-

Immediately seal the vial securely.

3. HS-SPME Extraction:

-

Place the vial in an autosampler tray with an incubation block or a water bath.

-

Equilibrate the sample at 40°C for 10 minutes with agitation (500 rpm). This temperature gently encourages volatilization without inducing thermal degradation or artifact formation.

-

Expose the SPME fiber to the vial's headspace for 30 minutes at 40°C.

4. Chiral GC-MS Analysis:

-

GC System: Agilent 7890B or equivalent.

-

Chiral Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or equivalent gamma cyclodextrin-based column. This stationary phase is specifically designed to form transient diastereomeric complexes with enantiomers, allowing for their separation.[12]

-

Injector: 250°C, Splitless mode for 1 min. Splitless injection ensures the complete transfer of thermally desorbed analytes from the fiber onto the column, maximizing sensitivity.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: 3°C/min to 120°C.

-

Ramp 2: 20°C/min to 220°C, hold for 5 min.

-

(This program must be optimized for your specific instrument and column).

-

-

MS System: Agilent 5977A or equivalent.

-

Transfer Line: 230°C.

-

Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

-

Quadrupole: 150°C.

-

Data Acquisition: Scan mode (m/z 40-250). For trace-level quantification, Selected Ion Monitoring (SIM) can be used, monitoring key ions such as m/z 101, 73, and 55.

5. Data Processing and Self-Validation:

-

Identification: Confirm the identity of the ethyl 2-methylpentanoate peaks by comparing their retention times and mass spectra with those of an authentic racemic standard. The (S)-enantiomer typically elutes before the (R)-enantiomer on this type of column, but this must be verified.

-

Quantification: Calculate the concentration of each enantiomer using the response factor relative to the internal standard, derived from a multi-point calibration curve prepared in a model matrix (e.g., synthetic wine).

-

Trustworthiness: The protocol's validity is ensured by running matrix blanks, quality control standards at low and high concentrations, and periodically checking the calibration throughout the analytical sequence.

Conclusion and Future Perspectives

This compound is a valuable chiral aroma compound whose fruity character can positively influence the sensory profile of fruits and wines. Its formation is a direct consequence of L-isoleucine metabolism via the Ehrlich pathway, a process modulated by biological (e.g., yeast strain) and environmental (e.g., fermentation temperature) factors.

The provided enantioselective HS-SPME-GC-MS protocol offers a robust and reliable framework for the accurate quantification of this compound. However, significant research opportunities remain. A broader survey of fruits and wines is needed to establish comprehensive data on the natural concentration and enantiomeric excess of ethyl 2-methylpentanoate. Further investigation into the specific yeast alcohol acyltransferases responsible for its synthesis could pave the way for targeted modulation of wine aroma profiles through strain selection or metabolic engineering. Finally, determining the precise sensory detection thresholds of both the (S) and (R) enantiomers in various food matrices will be crucial for fully understanding their contribution to the world of flavor.

References

-

Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 60(6), 1503–1509. [Link]

-

Ferreira, V., & Lopez, R. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. PubMed, National Library of Medicine. [Link]

-

Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Enantiomeric Distribution of Ethyl 2-Hydroxy-4-methylpentanoate in Wine, A Natural Enhancer of Fruity Aroma. ACS Symposium Series, 1195, 131-140. [Link]

-

Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 60(6), 1503-1509. [Link]

-

Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine, a natural enhancer of fruity aroma. ResearchGate. [Link]

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 189, 114651. [Link]

-

The Fragrance Conservatory. (n.d.). Ethyl 2-methylpentanoate. The Ingredient Directory. [Link]

-

Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 51-59. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methylpentanoate. PubChem Compound Summary for CID 62902. [Link]

-

The Good Scents Company. (n.d.). manzanate (Givaudan) ethyl 2-methylpentanoate. TGSC Information System. [Link]

-

Leffingwell, J. C. (n.d.). The Ethyl 2-methylpentanoates. Leffingwell & Associates. [Link]

-

Al-Dalali, S., et al. (2022). Summary of the main analytical methods used to detect ethyl carbamate in the food supply. ResearchGate. [Link]

-

Wikipedia. (n.d.). Manzanate. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. [Link]

-

Saerens, S. M. G., et al. (2008). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology, 74(2), 454-461. [Link]

-

Uțoi, G. E., et al. (2022). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Fermentation, 8(11), 606. [Link]

-

Nollet, L. M. L., & Toldrá, F. (Eds.). (2015). Methods of Analysis of Food Components and Additives (2nd ed.). CRC Press. [Link]

-

Falcao, A., Lytra, G., Darriet, P., & Barbe, J. C. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry, 132(1), 230-236. [Link]

-

Liu, J., et al. (2022). Volatilomics of Fruit Wines. Foods, 11(19), 3046. [Link]

-

Falcao, A., et al. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. ResearchGate. [Link]

Sources

- 1. Ethyl 2-methylpentanoate | The Fragrance Conservatory [fragranceconservatory.com]

- 2. Manzanate - Wikipedia [en.wikipedia.org]

- 3. manzanate (Givaudan), 39255-32-8 [thegoodscentscompany.com]

- 4. The Ethyl 2-methylpentanoates [leffingwell.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. routledge.com [routledge.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Odor Threshold and Sensory Perception of Ethyl (2S)-2-methylpentanoate

Introduction: The Olfactive Significance of Chirality

In the realm of flavor and fragrance science, the spatial arrangement of atoms within a molecule can be the determining factor in its sensory perception. Ethyl 2-methylpentanoate, a chiral ester, serves as a compelling case study in the profound impact of stereochemistry on odor character and intensity.[1] This guide provides a comprehensive technical exploration of the (2S)-enantiomer of ethyl 2-methylpentanoate, a molecule prized for its vibrant fruity aroma, contrasting it with its (2R)-counterpart.[2] We will delve into the methodologies for determining its odor threshold and characterizing its sensory profile, offering a robust framework for researchers, scientists, and professionals in drug development and sensory science.

At the heart of this exploration is the concept of chirality. Ethyl 2-methylpentanoate possesses a single chiral center at the second carbon, leading to two non-superimposable mirror-image molecules: (S)-ethyl 2-methylpentanoate and (R)-ethyl 2-methylpentanoate.[1] While sharing identical physical properties in a non-chiral environment, their interaction with the chiral olfactory receptors in the human nose can be dramatically different, resulting in distinct odor perceptions.[3]

Chemical Properties and Olfactory Profile

A foundational understanding of the physicochemical properties of ethyl 2-methylpentanoate is essential for its sensory analysis.

| Property | Value | Source(s) |

| Chemical Name | Ethyl (2S)-2-methylpentanoate | [4] |

| Synonyms | (S)-Ethyl 2-methylvalerate, Manzanate | [4][5] |

| CAS Number | 28959-02-6 | [5] |

| Molecular Formula | C₈H₁₆O₂ | [4][6][7] |

| Molecular Weight | 144.21 g/mol | [4][6][7] |

| Boiling Point | 152-153 °C | [6] |

| Density | 0.864 g/mL at 25 °C | [6] |

| Odor Detection Threshold | 0.003 ppb (for the racemate) |

The Dichotomy of Scent: (S) vs. (R) Enantiomers

The sensory profiles of the two enantiomers of ethyl 2-methylpentanoate are strikingly different, underscoring the high specificity of olfactory receptors.

-

(S)-Ethyl 2-methylpentanoate: This enantiomer is characterized by a powerful and desirable fruity aroma. Descriptions often include notes of apple, pineapple, and a general green, melon-like character. It is this isomer that is highly valued in the flavor and fragrance industry for imparting these specific notes to a wide range of products, including beverages, candies, and perfumes.[4]

-

(R)-Ethyl 2-methylpentanoate: In stark contrast, the (R)-enantiomer possesses a significantly different and less sought-after odor profile. It is described as having etheric, phenolic, and dusty notes.[2] This dramatic difference in perceived scent is a direct consequence of the differential fit of the enantiomers into the binding pockets of olfactory receptors.

Methodologies for Sensory and Instrumental Analysis

To quantitatively and qualitatively assess the sensory properties of this compound, a combination of instrumental analysis and human sensory evaluation is indispensable.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation of volatile compounds by gas chromatography with detection by the human nose.[8] This allows for the identification of odor-active compounds in a sample.

Experimental Protocol: Determination of Odor Profile by GC-O

1. Objective: To identify and describe the odor character of this compound.

2. Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

- Chiral stationary phase capillary column (e.g., Rt-βDEXsm).[9]

- High-purity helium as carrier gas.

- Standard of this compound (≥95% purity).

- Solvent for dilution (e.g., deodorized ethanol).

3. Sample Preparation:

- Prepare a stock solution of this compound in the chosen solvent.

- Create a series of dilutions to be injected, starting from a concentration that is clearly detectable by the panelists.

4. GC-MS-O Parameters (Example):

- Injector Temperature: 250 °C

- Oven Program: 40 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min.

- Carrier Gas Flow: 1.5 mL/min, constant flow.

- Split Ratio: 10:1

- Transfer Line to Olfactometry Port: Heated to 230 °C.

- Humidified Air Flow to Olfactometry Port: 30 mL/min.

- MS Scan Range: m/z 35-350.

5. Olfactometry Procedure:

- A panel of trained sensory assessors sniffs the effluent from the olfactometry port.

- Panelists record the retention time of any detected odor, provide a detailed description of the odor character, and rate its intensity on a predefined scale (e.g., a 10-point scale).

- The data from the panelists are compiled to create an aromagram, which is a plot of odor intensity versus retention time.

6. Data Analysis:

- The retention time of the odor peak is correlated with the chromatographic peak from the GC-MS to confirm the identity of this compound.

- The odor descriptors from the panel are collated to form a consensus sensory profile.

Diagram: GC-O Experimental Workflow

Caption: Workflow for GC-O analysis of this compound.

Sensory Panel Evaluation

A trained sensory panel is crucial for obtaining reliable and reproducible data on the sensory attributes of a flavor compound.

Experimental Protocol: Sensory Panel Evaluation of Odor Profile

1. Objective: To characterize the odor profile of this compound using a trained sensory panel.

2. Panelist Selection and Training:

- Select 10-12 panelists based on their sensory acuity, ability to describe odors, and consistency.

- Train the panel on a range of fruity and ester-like aroma standards to develop a common vocabulary.

3. Sample Preparation:

- Prepare solutions of this compound in a neutral medium (e.g., water or mineral oil) at a concentration clearly above its detection threshold.

- Present the samples in coded, identical containers (e.g., amber glass jars with screw caps).

4. Evaluation Procedure:

- Panelists evaluate the samples in individual, well-ventilated booths.

- For each sample, panelists are asked to rate the intensity of pre-defined sensory attributes (e.g., fruity, apple, pineapple, green, sweet, chemical) on a line scale (e.g., 0 = not perceptible, 100 = very strong).

- Panelists also provide free-text descriptors for the overall aroma.

5. Data Analysis:

- The intensity ratings for each attribute are averaged across the panelists.

- The results can be visualized using a spider plot to represent the sensory profile.

- Statistical analysis (e.g., ANOVA) can be used to determine significant differences in attribute intensities.

Diagram: Sensory Perception Pathway

Caption: Simplified pathway of odor perception for this compound.

Conclusion: The Importance of Enantiomeric Purity in Sensory Science

The distinct sensory profiles of the enantiomers of ethyl 2-methylpentanoate highlight the critical importance of stereochemistry in the field of flavor and fragrance. The desirable fruity notes of the (2S)-enantiomer are in sharp contrast to the phenolic and dusty character of its (R)-counterpart. This guide has outlined the key methodologies, from instrumental analysis with GC-O to human sensory panels, that are essential for the accurate characterization of such chiral compounds. For researchers and developers, understanding and controlling the enantiomeric composition of flavor and fragrance ingredients is paramount to ensuring product quality and achieving the desired sensory experience. Further research to determine the specific odor thresholds of the individual enantiomers would provide valuable quantitative data to build upon the qualitative understanding presented here.

References

-

Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

-

Gas chromatography–olfactometry in food flavour analysis. (2007). ScienceDirect. Retrieved from [Link]

-

Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. (n.d.). MDPI. Retrieved from [Link]

-

How to validate flavorings: aroma testing and sensory evaluation. (2023, December 2). BRF Ingredients. Retrieved from [Link]

-

Panel training on odour and aroma perception for sensory analysis. (n.d.). DLG.org. Retrieved from [Link]

-

The Ethyl 2-methylpentanoates. (n.d.). Leffingwell & Associates. Retrieved from [Link]

-

Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. (2012). PubMed. Retrieved from [Link]

-

Enantiomeric Distribution of Ethyl 2-Hydroxy-4-methylpentanoate in Wine, A Natural Enhancer of Fruity Aroma. (n.d.). Retrieved from [Link]

-

Odour character differences for enantiomers correlate with molecular flexibility. (n.d.). PMC - NIH. Retrieved from [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

-

Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. (2018). OENO One. Retrieved from [Link]

-

ethyl (S)-2-methyl pentanoate, 28959-02-6. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Ethyl 2-methylpentanoate (CAS 39255-32-8): Odor profile, Properties, & IFRA compliance. (n.d.). ScentARC. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. (2024). ScienceDirect. Retrieved from [Link]

-

Ethyl 2-methylpentanoate | C8H16O2. (n.d.). PubChem. Retrieved from [Link]

-

ethyl (R)-2-methyl pentanoate, 39255-32-8. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Ethyl 2-methylpentanoates [leffingwell.com]

- 3. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. ethyl (R)-2-methyl pentanoate, 39255-32-8 [thegoodscentscompany.com]

- 6. scent.vn [scent.vn]

- 7. Ethyl 2-methylpentanoate | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine [pubmed.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

An In-depth Technical Guide to Ethyl (2S)-2-Methylpentanoate

This technical guide provides a comprehensive overview of ethyl (2S)-2-methylpentanoate, a chiral ester of significant interest in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, analytical characterization, applications, and safety.

Core Identification and Chemical Properties

This compound, also known by synonyms such as ethyl (S)-2-methylvalerate, is the S-enantiomer of the ethyl ester of 2-methylpentanoic acid. The chirality at the C2 position is a critical determinant of its sensory and biological properties, distinguishing it from its (R)-enantiomer and the racemic mixture.

Key Identifiers:

| Identifier | Value | Source(s) |

| CAS Number (for (2S)-enantiomer) | 28959-02-6 | [1] |

| CAS Number (for racemic mixture) | 39255-32-8 | [2][3][4][5][6][7] |

| FEMA Number | 3488 | [2][4][5][8] |

| Molecular Formula | C₈H₁₆O₂ | [1][5][6] |

| Molecular Weight | 144.21 g/mol | [1][5][6] |

| InChIKey | HZPKNSYIDSNZKW-UHFFFAOYSA-N | [3] |

Physicochemical Properties:

The physical properties of ethyl 2-methylpentanoate are well-documented, although most literature values do not differentiate between the enantiomers as these properties are identical in a non-chiral environment.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][9] |

| Odor Profile | Fruity, with notes of apple and pineapple | [10][11] |

| Boiling Point | 152-153 °C | [1][9] |

| Density | 0.864 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.401 - 1.407 | [5] |

| Solubility | Insoluble in water; soluble in alcohol | [10][] |

Synthesis of this compound

The synthesis of this compound with high enantiomeric purity is crucial for applications where specific stereochemistry is required. While various esterification methods can produce the racemic mixture, enantioselective synthesis is key to obtaining the desired (S)-enantiomer.

General Synthesis Workflow

A common approach to synthesizing chiral esters is through the esterification of the corresponding chiral carboxylic acid. Alternatively, enantioselective hydrogenation of an unsaturated precursor can be employed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ETHYL 2-METHYLPENTANOATE(39255-32-8) 1H NMR [m.chemicalbook.com]

- 3. Ethyl 2-methylpentanoate | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 2-Methylpentanoate | CAS#:39255-32-8 | Chemsrc [chemsrc.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. ETHYL 2-METHYLPENTANOATE synthesis - chemicalbook [chemicalbook.com]

- 9. METHYL 2-METHYLPENTANOATE(2177-77-7) 1H NMR spectrum [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Toxicology and Safety of Ethyl (2S)-2-Methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological and safety profile of ethyl (2S)-2-methylpentanoate (CAS No: 39255-32-8), a branched-chain aliphatic ester utilized in the flavor and fragrance industries.[1] In the absence of a complete toxicological dataset for the substance, this guide employs a weight-of-evidence approach, integrating available empirical data with a scientifically robust read-across strategy from structurally similar analogs. This guide details the methodologies and rationale behind the safety assessment for key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive toxicity. All protocols are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure scientific integrity and regulatory relevance.

Introduction and Physicochemical Properties

This compound, also known as ethyl 2-methylvalerate, is a colorless liquid with a fruity, melon-like aroma.[2][3] Its application in consumer products necessitates a thorough evaluation of its potential impact on human health.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39255-32-8 | [2] |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 152-153 °C | [4] |

| Flash Point | 39 °C (closed cup) | [3] |

Safety Assessment Strategy: A Read-Across Approach

A complete toxicological profile for this compound is not available in the public domain. Safety Data Sheets often indicate "no data available" for several acute toxicity endpoints.[5] To address these data gaps, a read-across approach is employed, a scientifically accepted methodology in toxicology for predicting the properties of a substance by using data from structurally similar chemicals (analogs).[6] The justification for this approach with branched-chain aliphatic esters is their similar metabolic pathways, where they are readily hydrolyzed to their corresponding alcohols and carboxylic acids.[7]

For this assessment, the following analogs have been selected based on their structural similarity and the availability of toxicological data, as referenced in the Research Institute for Fragrance Materials (RIFM) safety assessment:[8]

-

Ethyl 2-methylbutyrate (CAS No: 7452-79-1): A close structural analog with a similar ester functional group and branching.

-

Butyl 2-methylvalerate (CAS No: 6297-41-2): Another branched-chain ester used to support the assessment of skin sensitization.

The following diagram illustrates the decision-making workflow for the safety assessment of this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.[9]

Oral, Dermal, and Inhalation Toxicity

No direct data on the acute oral, dermal, or inhalation toxicity of this compound are available.[5] Therefore, data from the read-across analog, ethyl 2-methylbutyrate, are used to assess these endpoints.

Table 2: Acute Toxicity Data for Ethyl 2-methylbutyrate

| Endpoint | Guideline | Species | Route | Value | Classification | Source |

| Oral LD₅₀ | OECD 401 | Rat | Oral | > 2000 mg/kg | Not Classified | |

| Dermal LD₅₀ | OECD 402 | Rat | Dermal | > 2000 mg/kg | Not Classified | |

| Inhalation LC₅₀ | - | Rat | Inhalation (dust/mist) | > 5.967 mg/L/4h | Not Classified |

Based on this data, ethyl 2-methylbutyrate exhibits low acute toxicity via the oral, dermal, and inhalation routes. Given the structural similarity, this compound is also expected to have a low order of acute toxicity.

Experimental Protocol: OECD 401 - Acute Oral Toxicity

The objective of the OECD 401 guideline is to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.[9]

Step-by-Step Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used.[9]

-

Dose Groups: The substance is administered in graduated doses to several groups of animals, with one dose per group.[9]

-

Administration: The substance is administered by gavage in a single dose.[9]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[9]

-

Data Analysis: The LD₅₀ value is calculated statistically from the dose-response data.[9]

The following diagram illustrates the experimental workflow for an acute oral toxicity study.

Local Tolerance: Skin and Eye Irritation

Local tolerance studies assess the potential of a substance to cause irritation or corrosion to the skin and eyes upon direct contact.

Skin Irritation

There is no specific skin irritation data available for this compound. The read-across analog, ethyl 2-methylbutyrate, is reported to be non-irritating to the skin. A study on guinea pigs following OECD Test Guideline 404 showed no skin irritation.

Eye Irritation

Similarly, no direct eye irritation data exists for this compound. Ethyl 2-methylbutyrate is not classified as an eye irritant. Safety data for ethyl 2-methylbutyrate indicates it may cause mild eye irritation upon contact.

Experimental Protocol: OECD 404 - Acute Dermal Irritation/Corrosion

This guideline determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Step-by-Step Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Application: A single dose of the test substance is applied to a small area of shaved skin.

-

Exposure: The exposure period is typically 4 hours, with the test site covered by a semi-occlusive dressing.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[7]

-

Scoring: The reactions are scored, and the substance is classified based on the severity and reversibility of the effects.[7]

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance.

Limited data is available for this compound, but a guinea pig maximization test showed no skin sensitization reactions.[8] To further support this, data from the read-across analog, butyl 2-methylvalerate, is used. Butyl 2-methylvalerate was found to be negative in an in vitro direct peptide reactivity assay (DPRA) and a KeratinoSens™ assay. Based on the 2 out of 3 Defined Approach in OECD Guideline No. 497, butyl 2-methylvalerate is considered a non-sensitizer. Therefore, this compound is not expected to be a skin sensitizer.[8]

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material of cells.

The mutagenic potential of this compound was evaluated in a bacterial reverse mutation assay (Ames test) according to OECD Guideline 471.[2] The substance was tested in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9). No increase in the number of revertant colonies was observed at any concentration tested.[2] Based on these results, this compound is not considered to be genotoxic.[2]

Repeated Dose and Reproductive Toxicity

Repeated dose toxicity studies assess the effects of long-term exposure to a substance, while reproductive toxicity studies evaluate the potential for adverse effects on sexual function and fertility.

No repeated dose or reproductive toxicity data are available for this compound.[2] A read-across to ethyl 2-methylbutyrate was performed using data from a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422).[2] In this study, rats were administered ethyl 2-methylbutyrate via oral gavage at doses up to 1000 mg/kg/day.[2] The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[2] Based on this NOAEL and estimated consumer exposure, the Margin of Exposure (MOE) for both repeated dose and reproductive toxicity for this compound was calculated to be greater than 100, indicating no safety concern at current levels of use.[8]

Conclusion

Based on a comprehensive review of available data and a scientifically justified read-across approach, this compound is considered to have a low order of acute toxicity and is not expected to be a skin or eye irritant, a skin sensitizer, or genotoxic. The Margin of Exposure for repeated dose and reproductive toxicity is adequate for its current uses in consumer products. This assessment, grounded in OECD guidelines and a weight-of-evidence approach, provides a robust foundation for the safe use of this compound in its intended applications.

References

-

OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Publishing.

-

Vigon International. (2021). Safety Data Sheet: 501243 ETHYL 2-METHYL BUTYRATE NATURAL.

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, butyl 2-methylvalerate, CAS Registry Number 6297-41-2. Food and Chemical Toxicology, 189(Suppl 1), 114658.

-

Carl ROTH. (2025). Safety Data Sheet: Ethyl 2-Methylbutyrate.

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl 2-Methylbutyrate.

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl 2-Methylbutyrate.

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 189(Suppl 1), 114660.

-

Echemi. (n.d.). Ethyl 2-methylbutanoate SDS, 7452-79-1 Safety Data Sheets.

-

The Good Scents Company. (n.d.). 2-methyl butyl isovalerate, 2445-77-4.

-

Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-methylbutyrate.

-

Aurochemicals. (2022). ETHYL-2-METHYL BUTYRATE, US Natural- SDS.

-

ScienceLab.com. (2005). Ethyl Butyrate MSDS.

-

PubChem. (n.d.). Ethyl 2-methylbutyrate.

-

Aurochemicals. (2022). BUTYL-2- METHYL BUTYRATE, NATURAL- SDS.

-

INCHEM. (n.d.). Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40).

-

INCHEM. (2004). ALIPHATIC BRANCHED-CHAIN SATURATED AND UNSATURATED ALCOHOLS, ALDEHYDES, ACIDS, AND RELATED ESTERS (JECFA 52).

-

The Good Scents Company. (n.d.). butyl 2-methyl butyrate, 15706-73-7.

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, butyl 2-methylvalerate, CAS Registry Number 6297-41-2. Food and Chemical Toxicology, 189(Suppl 1), 114658.

-

Belsito, D., et al. (2010). A safety assessment of branched chain saturated alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 48(Suppl 4), S1-S11.

-

Santa Cruz Biotechnology. (n.d.). Butyl 2-Methylvalerate.

-

PubChem. (n.d.). Ethyl 2-methylbutyrate.

-

Kluwe, W. M. (1986). Carcinogenic potential of phthalic acid esters and related compounds: structure-activity relationships. Environmental Health Perspectives, 65, 271–278.

-

G. Ahlers, J., et al. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271–295.

-

Echemi. (n.d.). This compound SDS, 28959-02-6 Safety Data Sheets.

-

The Good Scents Company. (n.d.). ethyl (S)-2-methyl pentanoate, 28959-02-6.

-

ChemicalBook. (n.d.). ETHYL 2-METHYLPENTANOATE.

-

PubChem. (n.d.). Ethyl 2-methylpentanoate.

-

Sigma-Aldrich. (n.d.). Ethyl 2-methylpentanoate.

-

MedChemExpress. (n.d.). Ethyl 2-methylpentanoate.

-

Bibra. (n.d.). Read Across Approach Toxicology.

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 189(Suppl 1), 114660.

-

OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Publishing.

-

OECD. (2002). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Publishing.

-

OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Publishing.

-

Echemi. (n.d.). Ethyl 2-methylpentanoate SDS, 39255-32-8 Safety Data Sheets.

-

OECD. (2009). Test No. 403: Acute Inhalation Toxicity. OECD Publishing.

-

OECD. (2002). Test No. 402: Acute Dermal Toxicity. OECD Publishing.

-

PubChem. (n.d.). Ethyl 2-methylpentanoate.

-

MedChemExpress. (n.d.). Ethyl 2-methylpentanoate.

-

Sigma-Aldrich. (n.d.). Ethyl 2-methylpentanoate.

-

ChemicalBook. (n.d.). ETHYL 2-METHYLPENTANOATE.

-

Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics.

Sources

- 1. scbt.com [scbt.com]

- 2. ALIPHATIC BRANCHED-CHAIN SATURATED AND UNSATURATED ALCOHOLS, ALDEHYDES, ACIDS, AND RELATED ESTERS (JECFA 52, 2004) [inchem.org]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. vigon.com [vigon.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Guide to the Stereospecific Aroma of 2-Methylpentanoate Esters: From Perception to Analysis

Abstract

Chirality, the "handedness" of a molecule, is a fundamental concept in chemistry that profoundly influences the biological activity and sensory perception of compounds.[1][2] In the realm of flavor and fragrance science, enantiomers—non-superimposable mirror-image molecules—can elicit dramatically different olfactory responses.[1][3] This technical guide provides an in-depth exploration of this phenomenon using the 2-methylpentanoate ester family as a case study. We will delve into the distinct aroma profiles of (R)- and (S)-2-methylpentanoate esters, the underlying mechanisms of chiral recognition by olfactory receptors, and the analytical methodologies required for their synthesis, separation, and sensory evaluation. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, fragrance development, and drug discovery who require a comprehensive understanding of the practical implications of stereoisomerism in aroma compounds.

Introduction: The Olfactory Significance of Chirality

Our sense of smell is a sophisticated chemosensory system capable of distinguishing between thousands of volatile compounds. This system relies on a vast array of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the nasal epithelium.[1][4][5] The interaction between an odorant molecule and an OR is highly specific, often compared to a lock-and-key mechanism, where the three-dimensional structure of the molecule is paramount.[2]

Chiral molecules, which possess a stereocenter and exist as a pair of enantiomers, provide a compelling illustration of this specificity.[1] Because olfactory receptors are themselves chiral entities, constructed from chiral amino acids, they can interact differently with each enantiomer of a chiral odorant.[2] This differential interaction can lead to one of several outcomes:

-

Distinct Aromas: Each enantiomer is perceived as having a completely different smell (e.g., (S)-(+)-carvone smells of caraway, while (R)-(-)-carvone smells of spearmint).[1][3]

-

Varying Intensities: One enantiomer may have a much lower odor threshold, meaning it is perceived as significantly more potent than its mirror image.

-

One Odorous, One Odorless: In some cases, only one enantiomer of a pair is odorous, while the other is virtually odorless.

Understanding and controlling chirality is therefore critical in the food, fragrance, and pharmaceutical industries for creating products with specific and consistent sensory profiles.[1]

Diagram 1: The Concept of Chirality in 2-Methylpentanoic Acid

Caption: Non-superimposable mirror images of 2-methylpentanoic acid.

The Aroma Dichotomy of 2-Methylpentanoate Esters

Esters of 2-methylpentanoic acid are known for their powerful and diverse fruity and green aroma notes.[6] A prominent example is ethyl 2-methylpentanoate, often referred to by its trade name, Manzanate. This compound is widely used to impart fruity top notes, particularly apple-like scents, in fragrances for products like shampoos, detergents, and air fresheners.[7]